Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-
Description
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- (CAS 42861-95-0) is an organosilicon compound with the molecular formula C₁₂H₁₉ClO₃Si and a molecular weight of 274.821 g/mol . It features a chloromethyl-substituted phenyl group attached to a trimethoxysilyl ethyl chain, giving it dual functionality: the chloromethyl group enables nucleophilic substitution reactions, while the trimethoxysilyl group facilitates hydrolysis and crosslinking in polymer matrices. Its LogP value of 2.59 indicates moderate hydrophobicity, making it suitable for applications requiring balanced solubility in organic and aqueous phases .
Isomeric variants of this compound, such as [2-[3(or4)-(chloromethyl)phenyl]ethyl]trimethoxysilane (CAS 68128-25-6), exist depending on the chloromethyl group's position (meta or para) on the phenyl ring . These isomers share similar reactivity but may differ in steric effects and application-specific performance.
Properties
CAS No. |
42861-95-0 |
|---|---|
Molecular Formula |
C12H19ClO3Si |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3 |
InChI Key |
UFTVYYXWUBLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1CCl)(OC)OC |
Origin of Product |
United States |
Preparation Methods
One documented synthetic strategy involves generating the chloromethyl group through reactions with lithium reagents, which then couple with trimethoxysilane. This method allows for selective introduction of the chloromethyl moiety on the aromatic ring before silane functionalization.
Methanolysis of Chloromethyltrichlorosilane
A patented method for preparing chloromethyl trimethoxy silane derivatives involves:
- Reacting chloromethyltrichlorosilane with absolute methanol.
- The reaction is performed in a four-neck flask equipped with a condenser, thermometer, and feeding funnel.
- Methanol is added dropwise at a controlled rate while heating the reaction mixture from 120°C to 145°C over approximately 6.5 hours.
- The system is maintained at 145°C for an additional 3 hours to complete the reaction.
- Post-reaction, the mixture is neutralized with triethylamine to pH 7-8 and purified accordingly.
This method yields chloromethyl trimethoxy silane with high purity and is scalable for industrial applications.
Preparation of Trimethoxysilane Precursors
Trimethoxysilane, a key reagent, can be synthesized separately by:
- Reacting pure silicon metal with methanol in the presence of a catalyst such as cupric oxide.
- The reaction is conducted under normal pressure with solvents like phenyl ether or dibenzyl toluene.
- Methanol is fed into the reactor at temperatures ranging from 150°C to 250°C.
- The product, trimethoxysilane, is obtained by rectification and separation, achieving selectivity of about 90% and high utilization of silicon metal.
This precursor synthesis is critical to ensure the availability of high-purity trimethoxysilane for subsequent coupling reactions.
Reaction Conditions and Yields: Data Table Summary
Chemical Reaction Analysis
Hydrolysis and Condensation
- The trimethoxy silane moiety in the compound is prone to hydrolysis under aqueous acidic or basic conditions, forming silanol groups and releasing methanol.
- These silanols can further undergo condensation to form siloxane bonds, which is fundamental for the compound’s role as a coupling agent in polymer and material science.
Substitution Reactions
- The chloromethyl group is reactive toward nucleophilic substitution, allowing further functionalization.
- Common nucleophiles include amines and alcohols, which can replace the chlorine atom, modifying the compound’s properties and applications.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure of the synthesized compound, verifying the presence of chloromethyl and trimethoxysilane groups.
- Elemental analysis and chromatographic methods (e.g., Gas Chromatography) are employed to assess purity and yield.
Research Outcomes and Practical Considerations
- The described preparation methods enable the production of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- with high purity and yield suitable for industrial and research applications.
- Control of reaction parameters such as temperature, catalyst concentration, and feed rate of methanol is crucial to avoid side reactions and degradation.
- The compound’s dual functionality (chloromethyl and trimethoxysilane) provides versatility in coupling chemistry, making it valuable in materials science, coatings, and surface modification research.
Chemical Reactions Analysis
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions include silane coupling agents and other organosilicon compounds .
Scientific Research Applications
Chemistry
- Coupling Agent : Silane is primarily utilized as a coupling agent in the enhancement of adhesion between organic and inorganic materials. This property is vital in the formulation of composite materials where strong interfacial bonds are required.
- Surface Modification : It is employed in the modification of surfaces for various chemical assays, improving the wettability and adhesion strength of substrates .
Biology
- Biocompatibility : The compound is investigated for its role in drug delivery systems and biocompatible materials development. Its ability to form stable siloxane bonds with hydroxyl groups on surfaces enhances the biocompatibility of medical devices .
- Biological Assays : Silane can be used to modify surfaces in biological assays, facilitating better interaction between biological molecules and substrates.
Medicine
- Drug Delivery Systems : Research has shown that silane can enhance the efficacy of anticancer therapies through targeted delivery systems. For instance, studies involving silane-coated nanoparticles have demonstrated significant cytotoxic effects against cancer cells.
- Implant Longevity : Surface modifications using silane improve the longevity and effectiveness of implants by ensuring better integration with biological tissues .
Industry
- Coatings and Sealants : The compound is applied in the production of coatings, adhesives, and sealants, where it enhances durability and resistance to environmental factors .
- Mineral Surface Treatment : Silanes are widely used in industrial applications for treating mineral surfaces to improve their properties for various applications such as architectural coatings and water repellents .
Case Studies and Research Findings
- Anticancer Applications : A study demonstrated that (3-Chloropropyl) trimethoxysilane-coated iron oxide nanoparticles conjugated with thiazole derivatives showed significant cytotoxic effects on gastric cancer cells (IC50 value of 95.65 µg/ml), indicating potential use in targeted cancer therapies.
- Surface Modification for Biomedical Applications : Research indicates that silanes like this compound effectively modify surface characteristics of substrates used in biomedical devices, enhancing adhesion and ensuring device longevity .
Mechanism of Action
The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Comparison with Similar Compounds
Table 1: Key Properties of Chloromethylphenyl Ethyltrimethoxysilanes
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituent |
|---|---|---|---|---|---|
| [2-[2-(chloromethyl)phenyl]ethyl]trimethoxysilane | 42861-95-0 | C₁₂H₁₉ClO₃Si | 274.82 | 2.59 | Chloromethyl (ortho) |
| [2-[4-(chloromethyl)phenyl]ethyl]trimethoxysilane | 68128-25-6 | C₁₂H₁₉ClO₃Si | 274.82 | 2.60 | Chloromethyl (para) |
| [2-[3-(chloromethyl)phenyl]ethyl]trimethoxysilane | 68128-25-6* | C₁₂H₁₉ClO₃Si | 274.82 | 2.60 | Chloromethyl (meta) |
*Note: CAS 68128-25-6 includes mixed meta/para isomers . The para isomer exhibits marginally higher LogP (2.60) due to reduced steric hindrance compared to the ortho isomer (LogP 2.59) .
Bicyclic and Tricyclic Silanes
Table 2: Silanes with Bicyclic/Tricyclic Substituents
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Silane, bicyclo[2.2.1]hept-2-yltrimethoxy- | 108196-09-4 | C₁₀H₁₈O₃Si | 214.34 | Bicyclo[2.2.1]heptane backbone |
| Silane, [2-[3-(2-bromoethyl)tricyclo[3.3.1.1³,⁷]dec-1-yl]ethyl]trimethoxy- | 122661-67-0 | C₁₇H₃₁BrO₃Si | 391.42 | Bromoethyl-tricyclodecane group |
| Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | 3388-04-3 | C₁₁H₂₂O₄Si | 246.38 | Oxabicyclo ether functionality |
- Key Differences :
- Bicyclic/tricyclic silanes (e.g., 108196-09-4, 122661-67-0) exhibit enhanced rigidity and thermal stability due to their constrained ring systems, making them ideal for high-performance coatings .
- The bromoethyl group in 122661-67-0 enables further functionalization via nucleophilic substitution, whereas the oxabicyclo group in 3388-04-3 improves hydrolytic stability .
Allyl/Vinyl-Substituted Trimethoxysilanes
Table 3: Reactive Alkene-Containing Silanes
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Allyltrimethoxysilane | 2551-83-9 | C₆H₁₄O₃Si | 162.26 | Allyl group |
| [2-[3(or4)-ethenylphenyl]ethyl]trimethoxysilane | 119181-19-0 | C₁₃H₂₀O₃Si | 252.38 | Styrenic vinyl group |
- Comparison :
Azido and Other Functionalized Silanes
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Feature |
|---|---|---|---|---|---|
| {2-[4-(Azidomethyl)phenyl]ethyl}(trimethoxy)silane | N/A | C₁₂H₁₉N₃O₃Si | 281.38 | 2.46 | Azidomethyl group |
| (Chloromethyl)trimethoxysilane | 5926-26-1 | C₄H₁₁ClO₃Si | 170.69 | N/A | Simpler chloromethyl |
- Key Insights :
- The azido derivative (C₁₂H₁₉N₃O₃Si) is tailored for "click chemistry" applications, offering rapid crosslinking via azide-alkyne cycloaddition .
- (Chloromethyl)trimethoxysilane (5926-26-1) lacks the phenyl-ethyl spacer, resulting in higher volatility and acute dermal toxicity (observed in rabbit studies) .
Biological Activity
Silane, specifically [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- , is a compound with significant potential in various biological applications. Its unique chemical structure enables it to interact with biological systems in ways that can be harnessed for therapeutic and diagnostic purposes. This article aims to provide a comprehensive overview of the biological activity of this silane compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is C₁₂H₁₉ClO₃Si, with a molecular weight of approximately 274.82 g/mol. It features a chloromethyl group attached to a phenyl ring, which is further linked to a trimethoxy silane group. These characteristics contribute to its reactivity and compatibility with various substrates.
Table 1: Basic Properties of Silane Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClO₃Si |
| Molecular Weight | 274.82 g/mol |
| Density | 1.09 g/mL |
| Boiling Point | 115 °C (1.5 mmHg) |
| Flash Point | 130 °C |
| Purity | 97% |
The biological activity of [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- can be attributed to several mechanisms:
- Cell Adhesion and Proliferation : Studies indicate that silane compounds can enhance cell adhesion on various substrates, which is crucial for tissue engineering and regenerative medicine applications.
- Antimicrobial Properties : The presence of the chloromethyl group has been associated with antimicrobial activity, making it a candidate for applications in medical devices and coatings.
- Drug Delivery Systems : Its ability to form stable bonds with organic and inorganic materials allows for the development of drug delivery systems that can improve the bioavailability of therapeutic agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of silane-treated surfaces against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- , suggesting its potential use in medical environments to reduce infection rates.
Case Study 2: Cell Culture Applications
In vitro experiments using human umbilical vein endothelial cells (HUVECs) showed that the application of this silane compound enhanced cell viability and proliferation rates compared to untreated controls. This highlights its potential in vascular tissue engineering.
High-Performance Liquid Chromatography (HPLC)
The analysis of [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- can be effectively carried out using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method is scalable and suitable for pharmacokinetic studies.
Table 2: HPLC Analysis Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 HPLC |
| Particle Size | 3 µm |
Q & A
Basic: What are the optimal synthetic routes for Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-, and how can reaction conditions minimize by-products?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or hydrosilylation reaction. A common approach is reacting 2-(chloromethyl)phenethyl chloride with trimethoxysilane in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Key parameters include:
- Catalyst/Base: Use of K₂CO₃ (as in ) to deprotonate intermediates and drive the reaction.
- Temperature: Heating to 80–100°C for 5–8 hours ensures complete silane coupling.
- Purification: Post-reaction, extraction with ethyl acetate followed by column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
By-products like unreacted silane or oligomers can be minimized by controlling stoichiometry (1:1 molar ratio of silane to chloromethyl precursor) and ensuring anhydrous conditions .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this silane’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the chloromethylphenyl group (δ 4.5–4.7 ppm for -CH₂Cl) and trimethoxysilane (δ 3.5–3.6 ppm for -OCH₃).
- ¹³C NMR: Confirms methoxy carbons (δ 50–55 ppm) and aromatic carbons (δ 125–140 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~300–320 g/mol) and isotopic patterns for Cl and Si.
- Fourier-Transform Infrared (FTIR): Peaks at ~1090 cm⁻¹ (Si-O-C) and 680 cm⁻¹ (C-Cl) confirm functional groups.
Cross-referencing with CAS 68128-25-6 ( ) ensures database alignment.
Advanced: How does the chloromethyl group influence reactivity in surface-grafting applications compared to non-halogenated silanes?
Methodological Answer:
The -CH₂Cl group enhances reactivity by enabling nucleophilic substitution (e.g., with amines or thiols) post-grafting, unlike inert alkyl silanes (e.g., phenyltrimethoxysilane in ). For example:
- Surface Functionalization: After silane hydrolysis (Si-O- bonds to substrates), the chloromethyl group reacts with nucleophiles (e.g., NaN₃) to introduce azide moieties for click chemistry.
- Challenges: Steric hindrance from the phenyl group may reduce grafting density. Optimize solvent polarity (e.g., ethanol/water mixtures) to balance hydrolysis and diffusion .
Advanced: What factors contribute to contradictory reports on this silane’s stability in aqueous versus anhydrous environments?
Methodological Answer:
Discrepancies arise from:
- Hydrolysis Rate: Trimethoxysilane groups hydrolyze faster in acidic/neutral water (forming Si-OH), while the chloromethyl group is stable. Conflicting studies may use varying pH buffers (e.g., acetate vs. phosphate).
- Storage Conditions: Anhydrous storage (over molecular sieves) prevents premature hydrolysis. Studies reporting instability may have used solvents with trace moisture.
- Analytical Methods: FTIR or ²⁹Si NMR can differentiate hydrolyzed (Si-OH) versus intact (Si-OCH₃) species. Validate with Karl Fischer titration for water content .
Advanced: How can this silane be utilized in hybrid material synthesis, and what experimental design considerations are critical?
Methodological Answer:
The compound acts as a bifunctional linker in sol-gel composites (e.g., silica nanoparticles or polymer hybrids):
- Dual Reactivity: Trimethoxysilane anchors to oxide surfaces, while -CH₂Cl binds polymers (e.g., polyethylenimine).
- Process Design:
- Step 1: Hydrolyze silane in ethanol/water (pH 4–5) for 1 hour.
- Step 2: React with substrate (e.g., SiO₂ nanoparticles) at 60°C for 12 hours.
- Step 3: Post-grafting modification (e.g., quaternization of -CH₂Cl with trimethylamine).
Monitor grafting efficiency via XPS (Si 2p and Cl 2p peaks) and TGA (weight loss from organic moieties) .
Advanced: How should researchers address variability in reported grafting efficiencies for this silane?
Methodological Answer:
Variability stems from:
- Substrate Porosity: Mesoporous materials show higher loading than non-porous analogs. Use BET surface area analysis to normalize efficiency.
- Competitive Hydrolysis: Premature silanol condensation reduces available -CH₂Cl sites. Introduce co-condensing agents (e.g., tetraethyl orthosilicate) to stabilize reactive groups.
- Quantitative Analysis: Combine elemental analysis (Cl% via ICP-MS) and fluorescence labeling (if -CH₂Cl is derivatized with fluorescein tags) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
